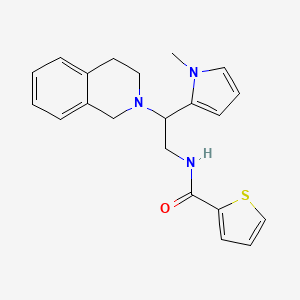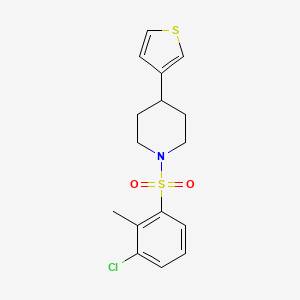
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, commonly known as CTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTTP is a piperidine-based compound that has a sulfonyl and thiophene group attached to it.
作用机制
The exact mechanism of action of CTTP is not fully understood, but studies have suggested that it acts on various molecular targets in the body. CTTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CTTP also modulates the activity of ion channels in the brain, which may contribute to its anticonvulsant effects. Additionally, CTTP has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CTTP has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that CTTP can reduce inflammation and pain by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CTTP has also been shown to reduce seizures in animal models, suggesting that it may have anticonvulsant properties. In cancer cells, CTTP has been shown to induce cell death by activating the mitochondrial pathway, which leads to the release of pro-apoptotic proteins and the activation of caspases.
实验室实验的优点和局限性
One advantage of using CTTP in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CTTP is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, one limitation of using CTTP is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on CTTP. One area of interest is the development of CTTP derivatives with improved solubility and potency. Researchers are also exploring the potential of CTTP as a treatment for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, there is ongoing research on the molecular targets of CTTP and its mechanism of action, which may lead to the development of more effective therapies. Overall, CTTP is a promising compound with a range of potential applications in various fields, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of CTTP involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-chloro-2-methylphenylamine with piperidine in the presence of a catalyst to produce N-(3-chloro-2-methylphenyl)piperidine. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a base to produce the final product, CTTP. The synthesis of CTTP has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
科学研究应用
CTTP has been studied extensively in the field of medicinal chemistry, with researchers exploring its potential as a therapeutic agent for various diseases. CTTP has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of pain, epilepsy, and neuroinflammation. CTTP has also been investigated for its potential as a treatment for cancer, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-12-15(17)3-2-4-16(12)22(19,20)18-8-5-13(6-9-18)14-7-10-21-11-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWYRJDIYTSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)
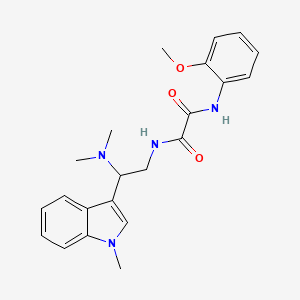
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2934500.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2934503.png)
![N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2934504.png)
![Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate](/img/structure/B2934505.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2934506.png)
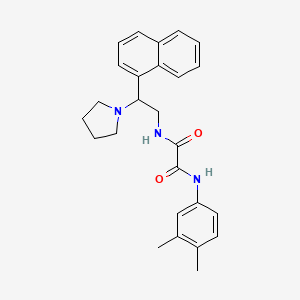
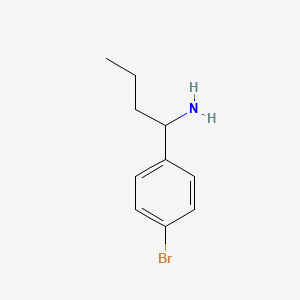
![3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2934509.png)
![Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2934513.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2934516.png)
